molecular formula C25H20IN3O3S2 B2847230 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361480-61-7

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2847230
CAS RN: 361480-61-7
M. Wt: 601.48
InChI Key: GRSIVRHASJVKLW-UHFFFAOYSA-N
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Description

The compound “4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide” is a derivative of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl benzoic acid . This class of compounds has been identified as highly potent and selective inhibitors of the enzyme aldo-keto reductase AKR1C3 , which is a target of interest in both breast and prostate cancer .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl derivatives, which are structurally related to the compound , has been achieved using the Castagnoli–Cushman reaction . This reaction is a multicomponent reaction that allows for the synthesis of a wide range of isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of these compounds involves a dihydroisoquinoline moiety attached to a benzoic acid group via a sulfonyl linkage . Crystal structure studies have shown that the carboxylate group of the benzoic acid moiety occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Scientific Research Applications

Future Directions

The future directions for this class of compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as inhibitors against AKR1C3 . This could potentially lead to new therapeutic options for the treatment of breast and prostate cancer .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSIVRHASJVKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

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